molecular formula C12H8N4O2S B2450715 (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866008-41-5

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2450715
CAS No.: 866008-41-5
M. Wt: 272.28
InChI Key: PIDMTSLWEQCJKK-YHYXMXQVSA-N
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Description

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a triazole ring and a thiazolidinedione moiety. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiazolidinedione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential as an anticancer, antimicrobial, and antifungal agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity and selectivity. The thiazolidinedione moiety can interact with various biological pathways, potentially inhibiting the growth of cancer cells or microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to the combination of the triazole and thiazolidinedione moieties, which may result in synergistic biological activities. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these moieties.

Properties

IUPAC Name

(5Z)-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMTSLWEQCJKK-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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